molecular formula C22H31N5O4 B023205 Melagatran CAS No. 159776-70-2

Melagatran

Cat. No. B023205
CAS RN: 159776-70-2
M. Wt: 429.5 g/mol
InChI Key: DKWNMCUOEDMMIN-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melagatran is a direct and orally active inhibitor of thrombin . It does not interact with any other enzymes in the coagulation cascade or fibrinolytic enzymes aside from thrombin . Melagatran does not require endogenous co-factors for its antithrombin effect .


Synthesis Analysis

Ximelagatran is a prodrug of Melagatran . The conversion of Ximelagatran to Melagatran includes dealkylation and dehydroxylation . This conversion takes place in the liver and many other tissues .


Chemical Reactions Analysis

The activation of Ximelagatran, the prodrug of Melagatran, is produced in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation .


Physical And Chemical Properties Analysis

Melagatran has a molecular formula of C22H31N5O4 . Its average mass is 429.513 Da and its monoisotopic mass is 429.237610 Da .

Scientific Research Applications

Anticoagulant Therapy

Melagatran is an oral direct thrombin inhibitor (DTI) and was initially developed as a new form of oral anticoagulant therapy . It was approved in Europe in 2003 for short-term venous thromboembolism (VTE) prophylaxis following orthopaedic surgery .

Treatment of Thrombotic Disorders

The development of Melagatran provided the proof of principle that a specific oral thrombin inhibitor could be effective in treating thrombotic disorders without the need for coagulation monitoring .

Prevention of Venous Thromboembolism (VTE)

Melagatran was investigated in numerous clinical trials for the prevention of VTE after orthopaedic surgery .

Treatment of Symptomatic VTE

Clinical trials also explored the use of Melagatran for the treatment of symptomatic VTE .

Stroke Prevention

Melagatran was studied for its potential in stroke prevention in patients with atrial fibrillation .

Secondary Prevention of Major Cardiovascular Events

Research was conducted to evaluate the effectiveness of Melagatran in the secondary prevention of major cardiovascular events after myocardial infarction .

Enantioselective Sensing

Melagatran has been used in the development of an enantioselective sensor. Human α-thrombin was immobilized onto the surface of a sensor for enantioselective sensing of the enantiomers of Melagatran .

Interaction with HLA Molecules

In silico and in vitro studies indicated that Melagatran has high potential to interact with the peptide binding groove of HLA molecules .

Mechanism of Action

Target of Action

Melagatran is a direct and competitive inhibitor of thrombin . Thrombin, also known as prothrombin, plays a crucial role in the coagulation cascade, where it converts fibrinogen to fibrin, leading to blood clot formation . By inhibiting thrombin, Melagatran prevents the formation of blood clots .

Mode of Action

Melagatran binds to the active site of thrombin, thereby inhibiting its function . This inhibition is rapid and predictable . It effectively inhibits both free and clot-bound thrombin, providing a potential pharmacodynamic advantage over other anticoagulants .

Biochemical Pathways

The primary biochemical pathway affected by Melagatran is the coagulation cascade. By inhibiting thrombin, Melagatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation . This has downstream effects on the formation of blood clots and the overall process of coagulation .

Pharmacokinetics

Melagatran is the active form of the prodrug Ximelagatran . After oral administration, Ximelagatran is rapidly converted to Melagatran in the liver and other tissues mainly by reactions of dealkylation and dehydroxylation . The oral bioavailability of Melagatran, after administration of Ximelagatran, is about 20% . The clearance of Melagatran is correlated with renal function, assessed as calculated creatinine clearance .

Result of Action

The molecular effect of Melagatran is the inhibition of thrombin, which prevents the conversion of fibrinogen to fibrin and thus inhibits blood clot formation . On a cellular level, this results in a reduction in the formation of blood clots. Melagatran also appears to enhance endogenous fibrinolysis with no inhibitory effect on tissue plasminogen activator (t-PA)-induced fibrinolysis .

Action Environment

The action of Melagatran can be influenced by various environmental factors. For instance, renal function can significantly affect the systemic clearance of Melagatran . Furthermore, concomitant medication with the most common long-term used drugs in the study population had no relevant influence on Melagatran pharmacokinetics . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of Melagatran.

Safety and Hazards

There have been reports of hepatotoxicity (liver damage) during trials of Ximelagatran, the prodrug of Melagatran .

properties

IUPAC Name

2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWNMCUOEDMMIN-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166724
Record name Melagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melagatran

CAS RN

159776-70-2
Record name Melagatran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159776-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melagatran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melagatran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1R)-2-[(2S)-2-[[[[4-(Aminoiminomethyl)phenyl]methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl] glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELAGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9QP32MD4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melagatran
Reactant of Route 2
Melagatran
Reactant of Route 3
Reactant of Route 3
Melagatran
Reactant of Route 4
Melagatran
Reactant of Route 5
Melagatran
Reactant of Route 6
Melagatran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.